molecular formula C13H23NO4 B12827661 rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate

rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B12827661
M. Wt: 257.33 g/mol
InChI Key: ZQDPWMOCXDDWPX-VHSXEESVSA-N
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Description

rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate: is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with tert-butyl, ethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully chosen to ensure the correct stereochemistry of the final product. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various substitution reactions, using reagents such as alkyl halides and strong bases.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the pyrrolidine ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, strong bases or acids, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

    Biology: Researchers investigate the compound’s potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.

    Medicine: The compound may serve as a lead compound in drug discovery, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.

Comparison with Similar Compounds

rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-methylpyrrolidine-1,3-dicarboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    rel-(3R,5S)-1-tert-Butyl 3-methyl 5-ethylpyrrolidine-1,3-dicarboxylate: This compound has a similar structure but with different substituent positions, leading to different chemical and biological properties.

    rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-isopropylpyrrolidine-1,3-dicarboxylate: The presence of an isopropyl group instead of a methyl group can significantly alter the compound’s reactivity and interactions.

    rel-(3R,5S)-1-tert-Butyl 3-ethyl 5-phenylpyrrolidine-1,3-dicarboxylate:

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,5S)-5-methylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-7-9(2)14(8-10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m0/s1

InChI Key

ZQDPWMOCXDDWPX-VHSXEESVSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C

Canonical SMILES

CCOC(=O)C1CC(N(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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